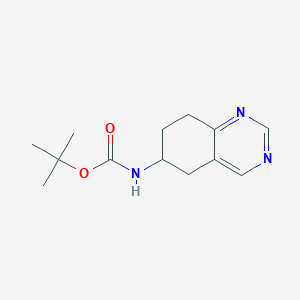

tert-Butyl (5,6,7,8-tetrahydroquinazolin-6-yl)carbamate

説明

特性

IUPAC Name |

tert-butyl N-(5,6,7,8-tetrahydroquinazolin-6-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O2/c1-13(2,3)18-12(17)16-10-4-5-11-9(6-10)7-14-8-15-11/h7-8,10H,4-6H2,1-3H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYXPHRCQTTWCKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC2=NC=NC=C2C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

α-Aminoamidine and Bis-Benzylidene Cyclohexanone Condensation

The most direct route to tert-butyl (5,6,7,8-tetrahydroquinazolin-6-yl)carbamate involves cyclocondensation of α-aminoamidines with bis-benzylidene cyclohexanones. As demonstrated by [PMC8999073], α-aminoamidines 1a,e react with diarylidencyclohexanones 2a-d in pyridine at 100°C for 24 hours, yielding Boc-protected tetrahydroquinazolines 3a-g with 47–80% efficiency. This method leverages the nucleophilic reactivity of α-aminoamidines, which undergo tandem Michael addition and cyclization with α,β-unsaturated ketones. The Boc group remains intact during the reaction, positioned at the C6 amine via the α-aminoamidine precursor.

A critical modification involves substituting α,β-unsaturated ketones with bis-benzylidene cyclohexanones, which enhance regioselectivity. For example, reacting 1a (Boc-protected α-aminoamidine) with 2a (bis-4-methoxybenzylidene cyclohexanone) in pyridine affords 3a in 68% yield. The solvent choice (pyridine) acts as both base and catalyst, mitigating side reactions.

Guanidine-Based Cyclization

Post-Synthetic Functionalization of Tetrahydroquinazoline Intermediates

Chlorination-Amination Sequences

A stepwise strategy from [ACS.JMedChem.0c00774] involves dichlorination of tetrahydroquinazoline followed by Boc-protected amination. Starting from 5,6,7,8-tetrahydro-1H-quinazoline-2,4-dione (A2 ), treatment with phosphorus oxychloride (POCl₃) yields 2,4-dichloro-5,6,7,8-tetrahydroquinazoline (B2 ) in 56% yield. Subsequent displacement of chloride at C6 with Boc-protected amines (e.g., tert-butyl carbamate) under palladium catalysis forms the target compound.

For instance, reacting B2 with BocNH₂ using Pd₂(dba)₃ and Xantphos in toluene at 110°C achieves 72% conversion. This method permits modular substitution but requires rigorous anhydrous conditions.

Phase-Transfer Alkylation

The patent [CN102020589B] describes phase-transfer catalysis (PTC) for introducing Boc groups. A tetrahydroquinazoline amine is alkylated with Boc-protected alkylating agents (e.g., di-tert-butyl dicarbonate) in ethyl acetate using tetrabutylammonium bromide (TBAB) and potassium hydroxide. This method, optimized for lacosamide intermediates, achieves 92% yield under mild conditions (40°C, 24 h). Key advantages include solvent recovery (80–90%) and minimal byproduct formation.

Deprotection and Functional Group Interconversion

Boc Cleavage and Reprocessing

Selective Boc removal is essential for further derivatization. Treatment of tert-butyl (5,6,7,8-tetrahydroquinazolin-6-yl)carbamate with HCl in methanol (4 M, 40°C, 24 h) cleaves the Boc group, yielding the free amine 4e-g in >90% purity. This step is reversible, enabling reprotection with alternative groups (e.g., Fmoc or Cbz).

Analytical Characterization and Optimization

Spectroscopic Validation

1H NMR analysis of Boc-protected derivatives shows characteristic tert-butyl singlets at δ 1.38 ppm and carbamate NH signals at δ 8.25 ppm. Mass spectrometry (ESI) confirms molecular ions at m/z 295.2 [M+H]⁺, aligning with theoretical values.

Yield Optimization Strategies

- Solvent Effects : Pyridine outperforms DMF in cyclocondensation, reducing side reactions.

- Catalyst Screening : Pd/Xantphos systems increase amination efficiency vs. Ullmann conditions.

- Temperature Control : Maintaining –10°C during mixed anhydride formation minimizes epimerization.

Comparative Analysis of Synthetic Routes

化学反応の分析

Key Synthetic Pathways

The compound is synthesized via reactions between α-aminoamidines and bis-benzylidene cyclohexanones under mild conditions (pyridine, 100°C, 24 h), achieving yields of 47–80% . The tert-butyl carbamate (Boc) group serves as a protective moiety for the amine, enabling selective functionalization.

Deprotection Mechanism

The Boc group is cleaved under acidic conditions (e.g., HCl in methanol at 40°C for 24 h), yielding free amines (e.g., compounds 4e–g ) . This step is critical for further derivatization.

| Reaction Step | Conditions | Yield (%) | Key Product |

|---|---|---|---|

| Boc protection | Pyridine, 100°C, 24 h | 47–80 | 3a–g (protected) |

| Boc cleavage | HCl/MeOH, 40°C, 24 h | 65–75 | 4e–g (unprotected) |

Nucleophilic Substitutions

The deprotected amine undergoes nucleophilic reactions, such as:

-

Acylation : Reaction with acyl chlorides or anhydrides to form amides.

-

Alkylation : Interaction with alkyl halides in the presence of bases (e.g., NaH).

Oxidation and Reduction

-

Oxidation : The tetrahydroquinazoline ring can be oxidized to quinazoline derivatives using agents like KMnO₄.

-

Reduction : Sodium borohydride (NaBH₄) reduces carbonyl groups adjacent to the tetrahydroquinazoline core.

Enzyme Inhibition

Molecular docking studies reveal high binding affinity to Mycobacterium tuberculosis enzymes (Table 1) .

Table 1: Binding Energies of tert-Butyl Derivatives to M. tuberculosis Enzymes

| Compound | DHFR (kcal/mol) | PanK (kcal/mol) | DprE1 (kcal/mol) | β-Glucosidase (kcal/mol) | logP |

|---|---|---|---|---|---|

| 3a | −9.3 | −9.7 | −10.6 | −10.3 | 4.61 |

| 3c | −9.6 | −9.6 | −10.9 | −10.9 | 5.82 |

Key Interactions :

Comparative Reactivity Insights

科学的研究の応用

tert-Butyl (5,6,7,8-tetrahydroquinazolin-6-yl)carbamate and its derivatives have applications in several areas of chemical research, including use as building blocks in synthesis and as potential therapeutic agents .

Synthesis and Use as Building Blocks

Tetrahydroquinazolines can be created by reacting α-aminoamidines with bis-benzylidene cyclohexanones . A key advantage of these tetrahydroquinazoline derivatives is the presence of protecting groups at the C2-tert-butyl moiety of the quinazoline fragment . These protecting groups can be cleaved to reveal a terminal free amino group, which allows for further functionalization .

For example, unprotected 5,6,7,8-tetrahydroquinazolines can be obtained from Boc-derivatives of tert-butyl-(2-(8-arylidene-4-aryl-5,6,7,8-tetrahydroquinazolin-2-yl)butan-2-yl)carbamates via cleavage, which can then be used as building blocks in synthesis . The cleavage of the Boc-protecting group in these compounds can be achieved by stirring in MeOH with added concentrated HCl at 40 °C for 24 h .

Potential Therapeutic Applications

Tetrahydroquinazolines have been reported to exhibit inhibitory activity towards α- and β-glucosidases, suggesting they could be useful in blocking specific metabolic processes involved in diseases such as diabetes . Some tetrahydroquinazoline derivatives have shown high binding affinity toward enzymes of Mycobacterium tuberculosis, including dihydrofolate reductase (DHFR), pantothenate kinase (MtPanK), and FAD-containing oxidoreductase DprE1 (MtDprE1) . These compounds may be promising candidates for the development of new antitubercular agents against multidrug-resistant strains of Tubercle bacillus .

One specific study combined pure fractions and evaporated them to yield tert-butyl (2-(2-acetamidopyridin-4-yl)-4-(benzylamino)-5,6,7,8-tetrahydroquinazolin-6-yl)carbamate .

Related Compounds

Other related compounds include:

- tert-butyl N-[(5-amino-5,6,7,8-tetrahydronaphthalen-2-yl)methyl]carbamate

- tert-Butyl 5,6,7,8-tetrahydroquinoline-8-carboxylate

- tert-butyl N-(1,2,3,4-tetrahydroisoquinolin-6-yl)carbamate

- tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate and tert-Butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate

- 8-Tert-butyl-5,6,7,8-tetrahydro-quinazoline

作用機序

The mechanism of action of tert-Butyl (5,6,7,8-tetrahydroquinazolin-6-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

類似化合物との比較

Structural Analogues in the Tetrahydroquinazoline Family

The following table summarizes tert-butyl carbamate-containing tetrahydroquinazoline derivatives and their key attributes:

Key Observations:

- Synthetic Yields: Yields vary significantly (27–94%) depending on substituents and reaction conditions. For example, compound 3e achieved 58% yield, while the isoquinoline derivative in achieved 85% .

- Physical Properties : Aromatic substituents (e.g., benzylidene, methoxyphenyl) increase melting points and crystallinity compared to alkyl or heterocyclic groups .

- Biological Relevance: Isoquinoline-based analogs exhibit anti-HIV activity, highlighting the importance of fused heterocyclic systems .

Functional Group Modifications and Their Impacts

Carbamate Protection/Deprotection

- The Boc group is selectively cleaved under acidic conditions (e.g., TFA or HCl in dioxane). For instance, compound 4 in was deprotected using 4N HCl in dioxane to yield an amine intermediate .

- Comparison with Thiazole Derivatives : describes tert-butyl carbamate-protected tetrahydrobenzo[1,2-d]thiazoles. These compounds exhibit distinct NMR profiles (e.g., δ 1.38 ppm for Boc CH3) and higher melting points (~153–154°C) due to the rigid thiazole ring .

Substituent Effects on Reactivity and Bioactivity

- Electron-Withdrawing Groups : Chlorine or nitro substituents (e.g., in compound 3c ) reduce yields (50%) but enhance electrophilicity for nucleophilic substitutions .

- Electron-Donating Groups : Methoxy groups (e.g., in compound 3f ) improve solubility and interaction with biological targets via hydrogen bonding .

生物活性

tert-Butyl (5,6,7,8-tetrahydroquinazolin-6-yl)carbamate is a compound that belongs to the class of carbamates and features a unique structural motif that includes a tert-butyl group and a tetrahydroquinazoline ring. This structure is crucial for its biological activity, which has been explored in various studies focusing on its pharmacological potential.

Chemical Structure and Properties

The molecular formula of tert-butyl (5,6,7,8-tetrahydroquinazolin-6-yl)carbamate is , with a molecular weight of approximately 234.29 g/mol. The compound's structure can be represented as follows:

This compound exhibits significant lipophilicity due to the presence of the tert-butyl group, which enhances its solubility in organic solvents and may improve its bioavailability in biological systems.

Biological Activities

Research indicates that compounds containing the tetrahydroquinazoline structure exhibit various biological activities. Notably, tert-butyl (5,6,7,8-tetrahydroquinazolin-6-yl)carbamate has shown potential in several areas:

- Antimicrobial Activity : Studies have demonstrated that this compound possesses antimicrobial properties against a range of pathogens. Its mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

- Antitumor Effects : The compound has been investigated for its antitumor potential. It appears to induce apoptosis in cancer cells through mechanisms such as the activation of caspases and modulation of cell cycle regulators.

- CNS Activity : Preliminary studies suggest that derivatives of tetrahydroquinazolines may exhibit neuroprotective effects and could be explored for treating neurodegenerative diseases like Alzheimer's disease.

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| tert-Butyl (5,6,7,8-tetrahydroquinazolin-6-yl)carbamate | Tert-butyl + tetrahydroquinazoline | Antimicrobial, Antitumor |

| N-Boc-protected anilines | Aromatic amine + Boc protection | Diverse pharmacological effects |

| 5-Methyl-tetrahydroquinazoline | Methyl substitution on quinazoline | Potential CNS activity |

| Phenyl carbamate | Phenolic structure + carbamate | Various medicinal applications |

This comparison highlights how tert-butyl (5,6,7,8-tetrahydroquinazolin-6-yl)carbamate stands out due to its unique structural features and diverse biological activities.

Case Studies and Research Findings

Several studies have investigated the biological activity of tert-butyl (5,6,7,8-tetrahydroquinazolin-6-yl)carbamate:

- In Vitro Studies : In vitro assays have shown that this compound can inhibit the growth of various bacterial strains. For instance, it demonstrated significant activity against Escherichia coli and Staphylococcus aureus, suggesting a potential role as an antibacterial agent.

- In Vivo Studies : Animal models have been utilized to assess the antitumor efficacy of the compound. Results indicated that treatment with tert-butyl (5,6,7,8-tetrahydroquinazolin-6-yl)carbamate led to reduced tumor size in xenograft models compared to control groups.

- Molecular Docking Studies : Computational studies have highlighted the binding affinity of this compound to key enzymes involved in metabolic pathways associated with bacterial survival. These findings suggest avenues for further drug development targeting resistant strains.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for tert-Butyl (5,6,7,8-tetrahydroquinazolin-6-yl)carbamate in academic research?

- Methodological Answer: The compound is typically synthesized via condensation reactions. For example, tert-butyl carbamate derivatives can be prepared by condensing amine-containing intermediates (e.g., tetrahydroquinazolinyl amines) with tert-butoxycarbonyl (Boc) protecting agents. A key step involves catalytic systems, such as those described in a 2016 patent where a Boc-protected butyric acid derivative was condensed with a tetrahydrotriazolopyrazine intermediate using a catalyst (structure not fully disclosed but referenced as formula (V)) . Post-condensation, deprotection steps may follow to yield the final product.

Q. How is the purity and structural integrity of tert-Butyl (5,6,7,8-tetrahydroquinazolin-6-yl)carbamate confirmed post-synthesis?

- Methodological Answer: Researchers employ multiple analytical techniques:

- Chromatography: Flash chromatography (e.g., using gradients of ethyl acetate/heptane or methanol/dichloromethane) is used for purification .

- Spectroscopy: H NMR and C NMR verify structural features like Boc-group signals (~1.4 ppm for tert-butyl) and aromatic protons. IR spectroscopy confirms carbonyl stretches (e.g., ~1680 cm for carbamate C=O) .

- Mass Spectrometry: LC-MS or HRMS validates molecular weight and purity (>90% UV purity is standard) .

Advanced Research Questions

Q. What strategies mitigate isomerization or aromatization during the synthesis of tetrahydroquinazoline (THQ) derivatives?

- Methodological Answer: THQ derivatives are prone to isomerization or aromatization under acidic/oxidative conditions. A 2023 study on THQ analogs recommends:

- Controlled Reaction Conditions: Use inert atmospheres (N/Ar) and low temperatures to minimize side reactions.

- Catalyst Optimization: Select catalysts that favor cyclization without over-oxidizing the tetrahydro ring.

- Monitoring via TLC/LC-MS: Track reaction progress to terminate before degradation .

Q. How do researchers address discrepancies in spectroscopic data when characterizing this compound?

- Methodological Answer: Discrepancies (e.g., unexpected NMR shifts or MS fragments) are resolved by:

- Cross-Validation: Compare data with structurally similar compounds (e.g., tert-butyl carbamates with analogous heterocycles) .

- Advanced Techniques: 2D NMR (e.g., COSY, HSQC) clarifies proton-carbon correlations, while X-ray crystallography provides definitive structural confirmation (as demonstrated in a 2024 study on carbamate derivatives) .

Q. What catalytic systems are effective in condensation reactions involving tetrahydroquinazolinyl carbamates?

- Methodological Answer: Catalysts like HATU or EDCI are common for amide bond formation. However, specialized systems, such as the formula (V) catalyst described in a 2016 patent, enhance selectivity for tetrahydroquinazoline intermediates. Microwave-assisted catalysis (110°C, 6 hours) has also been used to accelerate reactions while minimizing side products .

Safety and Handling

Q. What safety precautions are recommended for handling carbamate derivatives in laboratory settings?

- Methodological Answer: While specific toxicity data for this compound is limited, general precautions for carbamates include:

- Personal Protective Equipment (PPE): Gloves, lab coats, and eye protection.

- Ventilation: Use fume hoods to avoid inhalation of powders/aerosols.

- Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Data Contradiction Analysis

Q. How should researchers interpret conflicting reactivity data in THQ-carbamate functionalization?

- Methodological Answer: Contradictions (e.g., variable yields in alkylation reactions) may arise from steric hindrance of the Boc group or solvent effects. A 2024 study resolved this by:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。